molecular formula C22H22BrNO4S B3109142 ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate CAS No. 1704066-63-6

ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate

Cat. No.: B3109142
CAS No.: 1704066-63-6
M. Wt: 476.4 g/mol
InChI Key: NTBRBRYSWHMBTI-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a unique combination of functional groups, including an acetoxy group, a bromo substituent, a methyl group, and a p-tolylthiomethyl group, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Bromination: Introduction of the bromo group at the 6-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Acetylation: Introduction of the acetoxy group at the 5-position through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

    Thiomethylation: Attachment of the p-tolylthiomethyl group at the 2-position via a nucleophilic substitution reaction using p-tolylthiomethyl chloride.

    Esterification: Formation of the ethyl ester at the 3-carboxylate position using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ethyl 5-carboxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate.

    Reduction: Formation of ethyl 5-acetoxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate.

    Substitution: Formation of ethyl 5-acetoxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate derivatives with various substituents at the 6-position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-acetoxy-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    Ethyl 5-acetoxy-6-chloro-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate: Contains a chloro substituent instead of bromo, potentially altering its chemical properties.

    Ethyl 5-hydroxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate: Features a hydroxy group instead of an acetoxy group, which may influence its solubility and reactivity.

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially offering distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(4-methylphenyl)sulfanylmethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO4S/c1-5-27-22(26)21-16-10-20(28-14(3)25)17(23)11-18(16)24(4)19(21)12-29-15-8-6-13(2)7-9-15/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBRBRYSWHMBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate

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